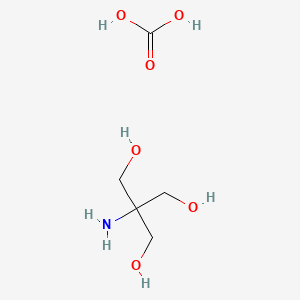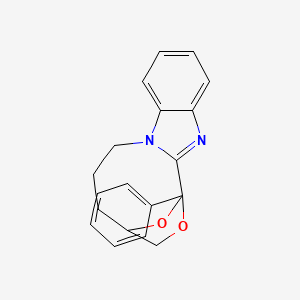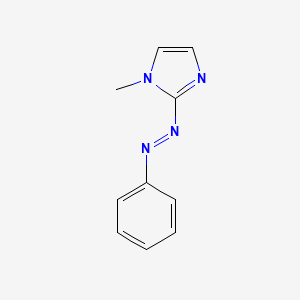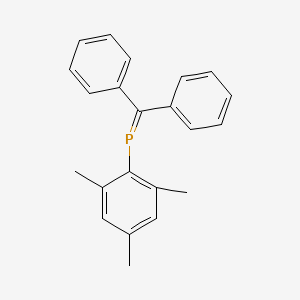
Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)- typically involves the reaction of diphenylphosphine with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of UV-curable coatings and adhesives.
Wirkmechanismus
The compound exerts its effects primarily through its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The molecular targets include unsaturated monomers and oligomers, which are converted into polymers through radical-mediated pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- (Diphenylphosphoryl)(mesityl)methanone
- 2,4,6-Trimethylbenzoylphenyl phosphinate
Uniqueness
Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)- is unique due to its high efficiency as a photoinitiator and its ability to provide excellent curing and color stability in polymeric matrices. Its specific structure allows for efficient absorption of UV light and generation of free radicals, making it superior to other similar compounds in certain applications .
Eigenschaften
CAS-Nummer |
67565-91-7 |
|---|---|
Molekularformel |
C22H21P |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
benzhydrylidene-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C22H21P/c1-16-14-17(2)21(18(3)15-16)23-22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI-Schlüssel |
WHYQQRXNLARTFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)P=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


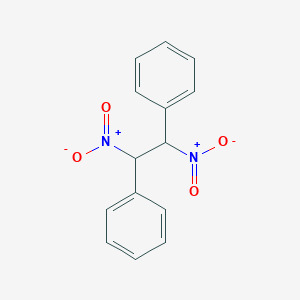
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)



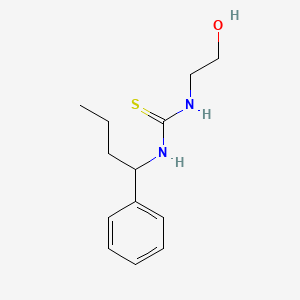
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)


![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
